- One-pot synthesis of sulfones via Ni(II)-catalyzed sulfonylation of boronic acids, Na2S2O5 and benzylic ammonium saltsMolecular Catalysis, 2021, 505,,
Cas no 92022-50-9 (2-Bromobenzyl Phenyl Sulfone)

2-Bromobenzyl Phenyl Sulfone 化学的及び物理的性質
名前と識別子
-
- Benzene,1-bromo-2-[(phenylsulfonyl)methyl]-
- 2-Bromobenzyl Phenyl Sulfone
- 1-(benzenesulfonylmethyl)-2-bromobenzene
- 2-BROMOBENZYL PHENYL SULFONE EP
- 1-Bromo-2-(phenylsulfonylmethyl)benzene
- 1-bromo-2-((phenylsulfonyl)methyl)benzene
- 1-bromo-2-[(phenylsulfonyl)methyl]benzene
- 2-Bromobenzylphenyl sulfone
- CQNGEPLMWCLSBR-UHFFFAOYSA-N
- VZ24080
- 1-(phenylsulfonylmethyl)-2-bromobenzene
- B2367
- 1-Bromo-2-[(phenylsulfonyl)methyl]benzene (ACI)
- Sulfone, o-bromobenzyl phenyl (7CI)
- 92022-50-9
- 1-[(benzenesulfonyl)methyl]-2-bromobenzene
- DB-057282
- DTXSID70462792
- AKOS025295917
- SCHEMBL4959331
- T71458
- MFCD06797069
-
- MDL: MFCD06797069
- インチ: 1S/C13H11BrO2S/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9H,10H2
- InChIKey: CQNGEPLMWCLSBR-UHFFFAOYSA-N
- SMILES: O=S(CC1C(Br)=CC=CC=1)(C1C=CC=CC=1)=O
計算された属性
- 精确分子量: 309.96600
- 同位素质量: 309.96631g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 328
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 42.5
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- Boiling Point: 469.3±37.0 °C at 760 mmHg
- フラッシュポイント: 237.6±26.5 °C
- Refractive Index: 1.615
- PSA: 42.52000
- LogP: 4.50380
- じょうきあつ: 0.0±1.1 mmHg at 25°C
2-Bromobenzyl Phenyl Sulfone Security Information
- Signal Word:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P108
- セキュリティの説明: H303+H313+H110
- 储存条件:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
2-Bromobenzyl Phenyl Sulfone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2367-1G |
2-Bromobenzyl Phenyl Sulfone |
92022-50-9 | >98.0%(GC) | 1g |
¥825.00 | 2024-04-15 | |
eNovation Chemicals LLC | Y1259656-250mg |
1-(BENZENESULFONYLMETHYL)-2-BROMOBENZENE |
92022-50-9 | 98% | 250mg |
$165 | 2023-09-01 | |
abcr | AB171179-1g |
2-Bromobenzyl phenyl sulfone; . |
92022-50-9 | 1g |
€139.10 | 2025-02-17 | ||
Aaron | AR003HGO-1g |
1-(BENZENESULFONYLMETHYL)-2-BROMOBENZENE |
92022-50-9 | 98% | 1g |
$135.00 | 2025-01-22 | |
Ambeed | A437792-1g |
1-Bromo-2-((phenylsulfonyl)methyl)benzene |
92022-50-9 | 98% | 1g |
$124.0 | 2024-04-16 | |
A2B Chem LLC | AB61500-1g |
2-Bromobenzyl phenyl sulfone |
92022-50-9 | >98.0%(GC) | 1g |
$99.00 | 2024-07-18 | |
eNovation Chemicals LLC | Y1259656-5g |
1-(BENZENESULFONYLMETHYL)-2-BROMOBENZENE |
92022-50-9 | 98% | 5g |
$505 | 2024-06-07 | |
eNovation Chemicals LLC | Y1259656-1g |
1-(BENZENESULFONYLMETHYL)-2-BROMOBENZENE |
92022-50-9 | 98% | 1g |
$190 | 2025-02-25 | |
abcr | AB171179-1 g |
2-Bromobenzyl phenyl sulfone; . |
92022-50-9 | 1 g |
€159.70 | 2023-07-20 | ||
1PlusChem | 1P003H8C-1g |
1-(BENZENESULFONYLMETHYL)-2-BROMOBENZENE |
92022-50-9 | >98.0%(GC) | 1g |
$118.00 | 2025-02-19 |
2-Bromobenzyl Phenyl Sulfone 合成方法
Synthetic Circuit 1
1.2 24 h, 120 °C
Synthetic Circuit 2
1.2 Reagents: Water ; 25 °C
- Alkyl Sulfides as Promising Sulfur Sources: Metal-Free Synthesis of Aryl Alkyl Sulfides and Dialkyl Sulfides by Transalkylation of Simple Sulfides with Alkyl HalidesChemistry - An Asian Journal, 2018, 13(24), 3833-3837,
Synthetic Circuit 3
1.2 Solvents: Water ; 20 - 30 min, cooled
- Synthesis of Ring-Fused Oxazolo- and Pyrazoloisoquinolinones by a One-Pot Pd-Catalyzed Carboxamidation and Aldol-Type Condensation Cascade ProcessJournal of Organic Chemistry, 2009, 74(16), 6181-6189,
Synthetic Circuit 4
- Intramolecular benzyl cation transfer in the gas-phase fragmentation of protonated benzyl phenyl sulfonesJournal of Mass Spectrometry, 2021, 56(4),,
Synthetic Circuit 5
- Efficient new protocol to synthesize aromatic and heteroaromatic dithioestersSynthesis, 2004, (6), 928-934,
2-Bromobenzyl Phenyl Sulfone Raw materials
- Benzenemethanaminium, 2-bromo-N,N,N-trimethyl-, iodide (1:1)
- Phenylboronic acid
- Benzenesulfinic acid, sodium salt
- 1-Bromo-2-(chloromethyl)benzene
- Sodium benzenesulfonate
- 1-bromo-2-(bromomethyl)benzene
- 1-bromo-2-(phenylsulfanylmethyl)benzene
2-Bromobenzyl Phenyl Sulfone Preparation Products
2-Bromobenzyl Phenyl Sulfone 関連文献
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
7. Book reviews
-
8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
9. Back matter
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
2-Bromobenzyl Phenyl Sulfoneに関する追加情報
2-Bromobenzyl Phenyl Sulfone: A Comprehensive Overview
The compound 2-Bromobenzyl Phenyl Sulfone, identified by the CAS number 92022-50-9, is a significant molecule in the field of organic chemistry. This compound is widely recognized for its unique structural properties and diverse applications in various industries. The name itself suggests its composition: it consists of a benzyl group substituted with a bromine atom at the second position and a phenyl sulfone moiety. The sulfone group (-SO₂-) plays a crucial role in determining the compound's reactivity and stability.
Recent studies have highlighted the importance of 2-Bromobenzyl Phenyl Sulfone in synthesizing advanced materials and pharmaceutical intermediates. Its ability to act as both an electrophilic and nucleophilic agent makes it versatile in organic reactions. For instance, researchers have utilized this compound in the development of novel polymers with enhanced thermal stability and mechanical properties. The sulfone group contributes significantly to these improvements by forming strong intermolecular hydrogen bonds and stabilizing the polymer chains.
In the pharmaceutical industry, 2-Bromobenzyl Phenyl Sulfone has been employed as an intermediate in the synthesis of bioactive compounds. Its bromine atom serves as an excellent leaving group, facilitating substitution reactions that are essential in drug design. Recent findings have shown that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities, making them promising candidates for future therapeutic agents.
The synthesis of 2-Bromobenzyl Phenyl Sulfone involves a multi-step process that typically begins with the bromination of benzene rings followed by sulfonation. Advanced techniques such as microwave-assisted synthesis have been explored to optimize reaction conditions, leading to higher yields and improved purity. These advancements underscore the compound's importance in modern chemical synthesis.
In terms of physical properties, 2-Bromobenzyl Phenyl Sulfone exhibits a high melting point due to its rigid structure and strong intermolecular interactions. Its solubility in organic solvents makes it suitable for various solution-based reactions. Researchers have also investigated its spectroscopic properties, which provide valuable insights into its electronic structure and reactivity.
The application of 2-Bromobenzyl Phenyl Sulfone extends beyond traditional chemical synthesis. It has found use in catalysis, where its ability to stabilize transition states enhances reaction efficiency. Recent studies have demonstrated its potential as a catalyst in asymmetric synthesis, opening new avenues for enantioselective reactions.
In conclusion, 2-Bromobenzyl Phenyl Sulfone is a multifaceted compound with significant contributions to organic chemistry, materials science, and pharmacology. Its unique properties and versatile applications continue to drive innovative research, ensuring its relevance in future scientific advancements.
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